Demephion

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

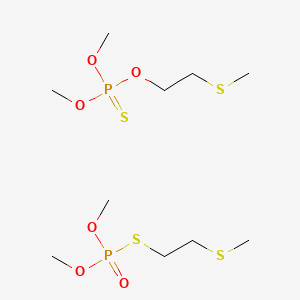

Demephion is an organothiophosphate insecticide, primarily used in agriculture to control pests. It consists of two closely related structural isomers: this compound-O and this compound-S . This compound-S is listed as an extremely hazardous substance according to the U.S. Emergency Planning and Community Right-to-Know Act .

Preparation Methods

Demephion is synthesized through a series of chemical reactions involving the phosphorylation of dimethyl phosphorothioate with 2-(methylthio)ethanol. The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the reaction. Industrial production methods are similar but scaled up to accommodate larger quantities .

Chemical Reactions Analysis

Demephion undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Hydrolysis: In the presence of water, this compound can hydrolyze to form dimethyl phosphorothioate and 2-(methylthio)ethanol.

Substitution: this compound can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and bases like sodium hydroxide for hydrolysis .

Scientific Research Applications

Demephion has been used in various scientific research applications, including:

Chemistry: As a model compound to study organophosphate chemistry and reaction mechanisms.

Biology: To investigate the effects of acetylcholinesterase inhibitors on biological systems.

Medicine: Research into potential antidotes for organophosphate poisoning.

Industry: Used in the development of new insecticides and pest control methods.

Mechanism of Action

Demephion exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous nerve signal transmission and eventual paralysis of the pest .

Comparison with Similar Compounds

Demephion is similar to other organophosphate insecticides such as malathion and parathion. this compound is unique due to its specific structural isomers, this compound-O and this compound-S, which have different toxicological profiles. Malathion and parathion do not have these isomeric forms and differ in their chemical structures and modes of action .

Similar Compounds

Malathion: Another organophosphate insecticide used widely in agriculture.

Parathion: A highly toxic organophosphate insecticide, now largely banned in many countries.

Diazinon: An organophosphate insecticide used to control soil and foliage insects.

Properties

CAS No. |

8065-62-1 |

|---|---|

Molecular Formula |

C10H26O6P2S4 |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

dimethoxy-(2-methylsulfanylethoxy)-sulfanylidene-λ5-phosphane;1-dimethoxyphosphorylsulfanyl-2-methylsulfanylethane |

InChI |

InChI=1S/2C5H13O3PS2/c1-7-9(6,8-2)11-5-4-10-3;1-6-9(10,7-2)8-4-5-11-3/h2*4-5H2,1-3H3 |

InChI Key |

ZIBCESDMUREVIU-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(OC)SCCSC.COP(=S)(OC)OCCSC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B13409278.png)

![1H-Benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B13409279.png)

![4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one](/img/structure/B13409283.png)

![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409286.png)

![Dimethyl 4-(benzo[C][1,2,5]oxadiazol-4-YL)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B13409314.png)

![(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine](/img/structure/B13409346.png)